N-pyridin-4-yl-1H-indazole-6-carboxamide
CAS No.:
Cat. No.: VC13079467
Molecular Formula: C13H10N4O
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N4O |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | N-pyridin-4-yl-1H-indazole-6-carboxamide |
| Standard InChI | InChI=1S/C13H10N4O/c18-13(16-11-3-5-14-6-4-11)9-1-2-10-8-15-17-12(10)7-9/h1-8H,(H,15,17)(H,14,16,18) |
| Standard InChI Key | FIOYINOVNHIBBG-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2 |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NN=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is N-(pyridin-4-yl)-1H-indazole-6-carboxamide. Its molecular formula is C₁₃H₁₀N₄O, with a molecular weight of 238.25 g/mol. The structure comprises:
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An indazole core (a bicyclic system with fused benzene and pyrazole rings).
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A carboxamide group (-CONH₂) at position 6 of the indazole.
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A pyridin-4-yl substituent attached to the indazole’s nitrogen at position 1.
This configuration enables interactions with biological targets, particularly enzymes and receptors, through hydrogen bonding and π-π stacking .
Spectral Characterization
While direct spectral data for N-pyridin-4-yl-1H-indazole-6-carboxamide are unavailable in the provided sources, analogous indazole derivatives are typically characterized by:
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IR spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .
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NMR spectroscopy:
Synthesis and Optimization
Synthetic Routes
The synthesis of N-pyridin-4-yl-1H-indazole-6-carboxamide can be inferred from methodologies applied to related indazole-carboxamide derivatives:
Route 1: Acylation of Indazole Intermediates
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Indazole Core Formation: Nitro-substituted indazoles (e.g., 6-nitro-1H-indazole) are reduced to 6-aminoindazole using Fe/H₂O under acidic conditions .
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Carboxamide Introduction: Reaction with carbonylating agents (e.g., N,N’-carbonyldiimidazole) forms the carboxamide group .
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Pyridin-4-yl Substitution: Coupling with 4-aminopyridine via nucleophilic acyl substitution .
Example Protocol:
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Reactants: 6-Nitro-1H-indazole (1 mmol), N,N’-carbonyldiimidazole (1.2 mmol), 4-aminopyridine (1.5 mmol).
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Conditions: Stir in DMF at 80°C for 12 hours.
Route 2: One-Pot Reduction-Cyclization
A Fe/H₂O-mediated reduction of nitro groups, followed by in situ cyclization, has been reported for indazolo-naphthyridine analogs . Adapting this method could streamline synthesis but requires optimization for carboxamide stability.
Challenges and Optimization
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Selectivity: Competing reactions at indazole positions 1 and 2 necessitate protective groups (e.g., tert-butoxycarbonyl) .
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Solubility: Low solubility in polar solvents (e.g., H₂O) complicates purification; DMF or DMSO is recommended .
Physicochemical Properties
Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the amide bond .
Industrial and Material Science Applications
Pharmaceutical Development
As a scaffold for drug discovery, this compound’s modular structure allows derivatization at positions 1 (pyridine) and 6 (carboxamide). Potential targets include:
Material Science
Indazole derivatives are explored in organic semiconductors due to their electron-deficient aromatic systems . The carboxamide group could enhance intermolecular hydrogen bonding, improving charge transport in thin-film transistors.
Future Directions and Research Gaps
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